4-Fluoro-3-methyl-1H-indazole
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Overview
Description
4-Fluoro-3-methyl-1H-indazole is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of a fluorine atom at the 4-position and a methyl group at the 3-position of the indazole ring makes this compound unique. Indazole derivatives are known for their diverse biological activities and are used in various medicinal and industrial applications .
Mechanism of Action
Target of Action
4-Fluoro-3-methyl-1H-indazole, like other indazole derivatives, has been found to bind with high affinity to multiple receptors For instance, some indazole derivatives can inhibit, regulate, or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cellular processes such as cell cycle regulation and volume regulation .
Mode of Action
Owing to the pyrazole moiety, 4-fluoro-1h-indazole can coordinate to metal centers (such as ir, ln, and eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process . This suggests that the compound may interact with its targets through coordination to metal centers, leading to changes in the targets’ activity.
Biochemical Pathways
Indazole derivatives have been known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.
Result of Action
Given the broad biological activities of indazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects depending on the specific targets and pathways it affects.
Biochemical Analysis
Biochemical Properties
4-Fluoro-3-methyl-1H-indazole, due to its pyrazole moiety, can coordinate to metal centers such as Ir, Ln, and Eu to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process . This suggests that this compound could interact with various enzymes and proteins in biochemical reactions, although specific interactions have not been reported yet.
Cellular Effects
While specific cellular effects of this compound have not been documented, indazole derivatives have been reported to exhibit antiproliferative activity, inhibiting cell growth of many neoplastic cell lines at concentrations lower than 1 μM . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indazole derivatives have been found to inhibit Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . This suggests that this compound could potentially exert its effects at the molecular level through similar mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-methyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of 2-fluorobenzaldehyde with hydrazine under acidic conditions. Another method includes the use of transition metal-catalyzed reactions, such as copper-catalyzed N-N bond formation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic aromatic substitution reactions can introduce different substituents at the fluorine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted indazole derivatives .
Scientific Research Applications
4-Fluoro-3-methyl-1H-indazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-1H-indazole: Similar structure but lacks the methyl group at the 3-position.
3-Methyl-1H-indazole: Similar structure but lacks the fluorine atom at the 4-position.
1H-indazole: The parent compound without any substituents.
Uniqueness
4-Fluoro-3-methyl-1H-indazole is unique due to the presence of both the fluorine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-fluoro-3-methyl-2H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-8-6(9)3-2-4-7(8)11-10-5/h2-4H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTONAHDKOCUIPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)C=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384437 |
Source
|
Record name | 4-Fluoro-3-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
662146-05-6 |
Source
|
Record name | 4-Fluoro-3-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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